beta-D-galactose beta-D-galactose Beta-D-Galactose, also known as b-D-galactose or beta-D-gal, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Beta-D-Galactose is soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-D-Galactose has been found throughout most human tissues, and has also been primarily detected in feces. Within the cell, Beta-D-galactose is primarily located in the lysosome and myelin sheath. Beta-D-Galactose exists in all eukaryotes, ranging from yeast to humans. Beta-D-Galactose can be converted into D-galactose through its interaction with the enzyme galactose mutarotase.
Beta-D-galactose is a D-galactopyranose having beta-configuration at the anomeric centre. It has a role as an epitope and a mouse metabolite. It is an enantiomer of a beta-L-galactose.
Brand Name: Vulcanchem
CAS No.: 105430-43-1
VCID: VC20747614
InChI: InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1
SMILES: C(C1C(C(C(C(O1)O)O)O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol

beta-D-galactose

CAS No.: 105430-43-1

Cat. No.: VC20747614

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

beta-D-galactose - 105430-43-1

CAS No. 105430-43-1
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1
Standard InChI Key WQZGKKKJIJFFOK-FPRJBGLDSA-N
Isomeric SMILES C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
SMILES C(C1C(C(C(C(O1)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)O)O)O)O)O

Chemical Structure and Properties

Beta-D-galactose possesses a well-defined chemical structure that determines its biological behavior and reactivity. As a hexose sugar, it contains six carbon atoms arranged in a specific configuration that differs from other monosaccharides like glucose primarily in the orientation of the hydroxyl group at the C-4 position.

Structural Characteristics

Beta-D-galactose has the molecular formula C₆H₁₂O₆, with an average molecular weight of 180.16 daltons . The IUPAC name for beta-D-galactose is (2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, reflecting its specific stereochemical configuration . This monosaccharide can exist in both open-chain (aldehyde) and cyclic (hemiacetal) forms, with the cyclic beta-pyranose configuration being predominant in aqueous solutions at physiological pH. The beta-anomeric configuration specifically refers to the orientation of the hydroxyl group at C-1 being on the same side of the ring as the C-6 hydroxymethyl group.

Physical and Chemical Properties

Beta-D-galactose exhibits several notable physical and chemical properties that influence its biological behavior:

PropertyValue/Characteristic
Chemical FormulaC₆H₁₂O₆
Average Molecular Weight180.16 Da
Monoisotopic Molecular Weight180.0633881178 Da
CAS Number7296-64-2
InChI KeyWQZGKKKJIJFFOK-FPRJBGLDSA-N
SolubilityLess water-soluble than glucose
SweetnessLess sweet than glucose
Physical StateCrystalline solid at room temperature

Beta-D-galactose is considered a nutritive sweetener because it provides food energy, though it offers less sweetness compared to glucose . Its relatively lower water solubility compared to other monosaccharides impacts its behavior in solution and affects its biological processing and utilization.

Biological Occurrence and Distribution

Beta-D-galactose occurs widely throughout nature and serves critical functions across diverse biological systems. Understanding its distribution provides insight into its biological significance.

Natural Sources

Beta-D-galactose is found abundantly in dairy products as part of the disaccharide lactose, which consists of galactose linked to glucose . Beyond milk and dairy, it appears in sugar beets, various gums, and mucilages . The sugar also exists as a component of galactan, a polymer found in hemicellulose within plant cell walls, which can be converted to free galactose through hydrolysis .

Endogenous Production and Function

The human body can synthesize beta-D-galactose from glucose through a series of enzymatic reactions. This conversion is particularly important in mammary glands during lactation, where glucose is transformed into galactose to enable the secretion of lactose in milk . Beyond its role in lactose synthesis, beta-D-galactose serves as a critical structural component in:

  • Glycolipids, particularly cerebrosides and gangliosides in neural tissues

  • Glycoproteins found across multiple tissue types

  • Cell surface molecules involved in cellular recognition and signaling

These compounds participate in numerous vital physiological processes including cell-to-cell communication, immune response, and neural development .

Metabolism and Biochemical Pathways

The metabolism of beta-D-galactose involves several specialized enzymes and interconnected biochemical pathways that allow for its utilization, modification, and incorporation into larger biomolecules.

Key Enzymatic Reactions

Several enzymes specifically interact with beta-D-galactose as part of its metabolism:

EnzymeFunctionGeneReaction
Galactokinase (GALK1)Major enzyme for galactose metabolismGALK1ATP + beta-D-Galactose → ADP + Galactose 1-phosphate
Beta-galactosidase (GLB1)Cleaves beta-linked terminal galactosyl residuesGLB1Various galactosides + Water → Released compound + beta-D-Galactose
Lactase-phlorizin hydrolaseSplits lactose in small intestineLCTLactose + Water → D-Glucose + beta-D-Galactose
Alpha-galactosidase AHydrolyzes alpha-galactosyl moietiesGLAVarious alpha-galactosides + Water → Various compounds + beta-D-Galactose
N-acetylgalactosamine kinaseActs on GalNAc and galactoseGALK2ATP + beta-D-Galactose → ADP + Galactose 1-phosphate

These enzymatic reactions highlight the versatile role of beta-D-galactose in metabolism and its integration into various biochemical pathways.

Beta-D-Galactose in Complex Molecule Formation and Degradation

Beta-D-galactose participates in numerous anabolic and catabolic reactions involving complex biomolecules. Some notable examples include:

  • Formation and breakdown of lactose:

    • Lactose + Water → D-Glucose + beta-D-Galactose

  • Metabolism of glycosphingolipids:

    • GM1 + Water → GM2 + beta-D-Galactose

    • Digalactosylceramide + Water → Galactosylceramide + beta-D-Galactose

    • Globotriaosylceramide + Water → beta-D-Galactose + Lactosylceramide

  • Plant oligosaccharide processing:

    • Raffinose + Water → beta-D-Galactose + Sucrose

    • Stachyose + Water → Raffinose + beta-D-Galactose

These reactions demonstrate the diverse biochemical contexts in which beta-D-galactose participates throughout various biological systems.

Clinical Significance

Beta-D-galactose holds significant clinical relevance, particularly in relation to inherited metabolic disorders and nutritional considerations.

Galactosemia

The most prominent clinical condition associated with beta-D-galactose metabolism is galactosemia, a genetic disorder resulting from deficiency of galactosyl-1-phosphate uridyltransferase . This enzymatic deficiency disrupts the normal processing of galactose, leading to accumulation of galactose and its metabolites in the blood and tissues. Clinical manifestations of galactosemia can include:

  • Failure to thrive in infants

  • Liver dysfunction

  • Cataracts

  • Developmental delays

  • Long-term neurological complications

Early diagnosis and strict dietary management to limit galactose intake are essential for managing this condition and preventing severe complications .

Enzymatic Deficiencies and Disorders

Beyond classic galactosemia, other enzymatic deficiencies involving beta-D-galactose metabolism have clinical implications:

  • Beta-galactosidase deficiency (GM1 gangliosidosis): Results in lysosomal storage disorder affecting multiple tissues, particularly the central nervous system .

  • Alpha-galactosidase A deficiency (Fabry disease): Leads to accumulation of globotriaosylceramide, affecting multiple organ systems including kidneys, heart, and nervous system .

These conditions highlight the critical importance of proper beta-D-galactose processing in maintaining normal physiological function across multiple organ systems.

Research Applications and Biotechnological Significance

Beta-D-galactose has found numerous applications in research, biotechnology, and medicine due to its unique chemical properties and biological roles.

Structural and Functional Studies

As a key component of glycoconjugates, beta-D-galactose is crucial in structural and functional studies of complex carbohydrates. The specific reactions documented in the search results demonstrate how researchers utilize enzymatic reactions to study galactose-containing molecules, particularly in:

  • Glycobiology research

  • Structural characterization of glycans

  • Understanding carbohydrate-protein interactions

Enzymatic Applications

The various enzymes that interact with beta-D-galactose, including beta-galactosidases, alpha-galactosidases, and galactokinases, serve as important tools in biotechnology and research. These enzymes enable:

  • Analysis of galactose-containing compounds

  • Synthesis of specialized glycoconjugates

  • Development of enzyme replacement therapies for conditions like Fabry disease

The specificity of these enzymatic reactions makes them valuable in both basic research and applied biotechnology settings.

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